N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide is a complex organic compound that features a unique combination of structural motifs, including a dioxin ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridazinone moiety: This involves the condensation of hydrazine derivatives with diketones or ketoesters.
Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Final assembly: The final step involves the amide bond formation between the dioxin and pyridazinone intermediates, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-2-methylpropanamide: can be compared with other compounds containing dioxin, furan, or pyridazinone moieties.
Dioxin derivatives: Compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are well-known for their toxicological properties.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid are important in organic synthesis.
Pyridazinone derivatives: These include various pharmaceuticals and agrochemicals with diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of structural motifs, which may confer unique biological activities and physicochemical properties not found in other compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13(12-23-19(24)7-5-15(22-23)16-3-2-8-26-16)20(25)21-14-4-6-17-18(11-14)28-10-9-27-17/h2-8,11,13H,9-10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQOAGORZROXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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